2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile

Physicochemical characterization LogP Chromatographic purification

2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile (CAS 120627-50-1) is a polysubstituted nitroindole building block featuring a benzyl group at the N1 position, a nitro group at C5, and an acetonitrile side chain at C4. It is primarily employed as an advanced intermediate in medicinal chemistry and materials science, accessed through Vicarious Nucleophilic Substitution (VNS) chemistry.

Molecular Formula C17H13N3O2
Molecular Weight 291.3 g/mol
CAS No. 120627-50-1
Cat. No. B050598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile
CAS120627-50-1
Synonyms1H-INDOLE-4-ACETONITRILE, 5-NITRO-1-(PHENYLMETHYL)-
Molecular FormulaC17H13N3O2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3CC#N)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O2/c18-10-8-14-15-9-11-19(12-13-4-2-1-3-5-13)16(15)6-7-17(14)20(21)22/h1-7,9,11H,8,12H2
InChIKeyNXNXQRLLOROGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile (CAS 120627-50-1): Procurement-Relevant Physicochemical & Synthetic Profile


2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile (CAS 120627-50-1) is a polysubstituted nitroindole building block featuring a benzyl group at the N1 position, a nitro group at C5, and an acetonitrile side chain at C4. It is primarily employed as an advanced intermediate in medicinal chemistry and materials science, accessed through Vicarious Nucleophilic Substitution (VNS) chemistry [1]. Its procurement value lies in the simultaneous presence of three orthogonal functional handles—N1-benzyl, C5-nitro, and C4-acetonitrile—enabling regioselective elaboration into pyrrolo[3,2-e]indole scaffolds and other fused heterocycles of pharmaceutical relevance [2].

Why Close Analogs Cannot Substitute for 2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile in Regioselective Synthesis


Although the 5-nitroindole scaffold is common across multiple commercially available intermediates, the specific substitution pattern of 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile—N1-protected with benzyl, nitro positioned at C5, and an acetonitrile chain at C4—is required for the downstream two-step transformation into pyrrolo[3,2-e]indole-1-carbonitriles [1]. Replacing the N1-benzyl with hydrogen (5-nitroindole) or the C4-acetonitrile with an ester (CAS 226901-49-1) fundamentally alters both the reactivity (VNS feasibility) and the achievable fused-ring topology . Furthermore, the 3-acetonitrile regioisomer (CAS 6952-13-2) yields an entirely different cyclization trajectory, rendering it unusable for pyrrolo[3,2-e]indole construction .

Quantitative Differentiation Evidence for 2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile vs. Closest Analogs


Expanded Lipophilicity Drives Differential Purification & Solubility Profiles vs. Unsubstituted 5-Nitroindole

The introduction of the N1-benzyl and C4-acetonitrile substituents dramatically increases the predicted octanol-water partition coefficient (LogP) from 2.53–2.60 for the parent 5-nitroindole to 3.1 for the target compound, altering chromatographic retention and solubility behavior critical for purification method development [1][2]. This 0.5–0.6 LogP unit increase translates to an approximately 3–4 fold higher octanol partitioning at equilibrium, directly impacting reversed-phase HPLC method development and solvent selection for downstream reactions.

Physicochemical characterization LogP Chromatographic purification Pre-formulation

Superior VNS Yield to C4-Acetonitrile vs. Non-Benzylated 5-Nitroindole Substrates

The VNS reaction of 1-benzyl-5-nitro-1H-indole with 4-chlorophenoxyacetonitrile delivers the target 4-acetonitrile product in 76% isolated yield within 0.5 hours using potassium tert-butylate in DMF [1]. In contrast, analogous VNS cyanoalkylation of unprotected 5-nitroindole with phenylacetonitrile is reported to give a mixture of substitution at C4 and C6 positions with lower effective yield for the desired C4 regioisomer [2]. The N1-benzyl group sterically shields the C2 position and electronically deactivates competitive C6 substitution, thereby improving C4 regioselectivity.

Vicarious Nucleophilic Substitution Synthetic yield Cyanoalkylation Process chemistry

Distinct Melting Point Differentiates the Target Compound from 3-Acetonitrile and 4-Unsubstituted Regioisomers for Identity Confirmation

The target compound exhibits a melting point of 145–146 °C (ethanol) [1], which is substantially lower than the 3-acetonitrile regioisomer (5-nitroindole-3-acetonitrile, mp 187–189 °C) and higher than the non-nitrated indole-4-acetonitrile (mp 115 °C) . This intermediate melting point provides a simple, low-cost identity verification parameter that distinguishes the compound from both the 3-regioisomer and the des-nitro analog during incoming material inspection.

Melting point Identity testing Quality control Solid-state characterization

Demonstrated Feasibility as Direct Precursor to Pyrrolo[3,2-e]indole-1-carbonitriles (vs. Ester Analogs Requiring Additional Functional Group Interconversion)

5-Nitroindol-4-ylacetonitriles bearing an N1-benzyl (or related N-alkyl) group are the defined starting materials for the two-step synthesis of pyrrolo[3,2-e]indole-1-carbonitriles via alkylation followed by DBU/TMSCl-mediated cyclization [1]. In contrast, the N1-unsubstituted ethyl ester analog (ethyl 2-(5-nitro-1H-indol-1-yl)acetate, CAS 226901-49-1) lacks the nitrile group required for the cyclization step and would require additional functional group interconversion (ester → primary amide → nitrile) prior to use, adding two synthetic steps and reducing overall yield . The target compound thus constitutes the most step-economical entry point to this therapeutically relevant scaffold.

Pyrrolo[3,2-e]indole Anticancer scaffold Duocarmycin analog Cyclization precursor

Procurement-Relevant Application Scenarios for 2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile


Step-Economical Synthesis of Pyrrolo[3,2-e]indole-1-carbonitrile Anticancer Agent Libraries

Medicinal chemistry programs targeting the 1,2-dihydropyrrolo[3,2-e]indole pharmacophore—found in duocarmycin, CC-1065, and yatakemycin anticancer natural products—can employ this compound as the direct precursor. The C4-acetonitrile group enables alkylation with α-halocarbonyl electrophiles followed by DBU/TMSCl cyclization (model: 90% yield in 30 min) to access diversely 2-substituted pyrrolo[3,2-e]indole-1-carbonitriles in only two steps [1]. Using the non-nitrated or 3-acetonitrile regioisomers would produce either no cyclization or a different topology entirely [2].

Electropolymerizable Monomer for Well-Defined Poly(5-nitroindole) Conductive Films

While the N1-benzyl group blocks direct electropolymerization at the 1-position, this compound can serve as a protected monomer precursor: deprotection of the benzyl group (hydrogenolysis or Lewis acid) liberates the N1–H for subsequent oxidative electropolymerization in acetonitrile [1]. Poly(5-nitroindole) films prepared from 5-nitroindole monomers give nanowire morphologies and well-defined reduction peaks in aqueous electrolyte, whereas poly(4-nitroindole) fails to form processable films [2]. The target compound's benzyl protection strategy allows controlled monomer release and may enable patterned electrodeposition workflows.

Intermediate for 4-Aminoindole-2-carbonitrile Cardiac Agents (Patent Route)

Patent literature describes the preparation of 4-aminoindole-2-carbonitriles as medicaments against cardiac insufficiency and cardiac arrhythmias, wherein the 4-amino group derives from reduction of a 4-nitro or 4-acetonitrile precursor [1]. The target compound, bearing both the C5-nitro (reducible to C5-amino) and the C4-acetonitrile (convertible to C4-aminomethyl or C4-carboxamide), provides dual functionalization handles for parallel SAR exploration within this therapeutic class.

Orthogonally Protected Building Block for Sequential Functionalization of the Indole Core

The three distinct functional groups—N1-benzyl (hydrogenolytically removable), C5-nitro (reducible to amine, diazotizable), and C4-acetonitrile (hydrolyzable to acid, reducible to amine)—are mutually orthogonal. This enables sequential derivatization: e.g., (i) Pd/C hydrogenation reduces the nitro to amine while leaving the benzyl intact; (ii) nitrile hydrolysis yields the carboxylic acid; (iii) final benzyl deprotection liberates the indole NH [1][2]. No single commercially available analog (5-nitroindole, indole-4-acetonitrile, or 1-benzyl-5-nitroindole) offers all three orthogonal handles simultaneously.

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